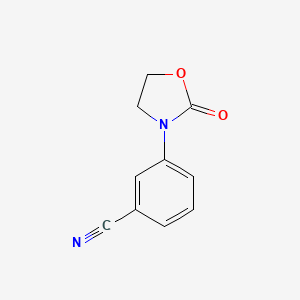

3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile

Description

3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety linked to a 2-oxo-1,3-oxazolidinone ring at the 3-position. The oxazolidinone core is a five-membered lactam known for its role in antibiotics (e.g., linezolid) and as a versatile scaffold in medicinal chemistry . This compound is cataloged as a building block for drug discovery (e.g., Enamine Ltd, Ref: 3D-DPA26577) and is priced at €406/250 mg, indicating its specialized synthetic value .

Properties

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-8-2-1-3-9(6-8)12-4-5-14-10(12)13/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIRRKMUBOFATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both nitrile and hydroxyl groups, facilitated by a suitable catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.

Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile exerts its effects involves interactions with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The nitrile group may also play a role in binding to active sites or facilitating chemical reactions within biological systems .

Comparison with Similar Compounds

3-{(2S)-3-[(4R)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-methyl-3-oxopropyl}benzonitrile

- Structure: Features a benzyl-substituted oxazolidinone and a methyl group at the 2S position, forming a stereochemically complex structure .

- Stereochemistry (2S,4R) may influence binding to chiral biological targets, such as enzymes or receptors.

3-({4-[(5S)-5-(Methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy}methyl)benzonitrile

- Structure: Contains a phenoxy methyl linker and a methoxymethyl group on the oxazolidinone ring (5S configuration) .

- Methoxymethyl substituent enhances solubility in polar solvents, contrasting with the target compound’s reliance on nitrile polarity.

2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile

- Structure: Positional isomer with the oxazolidinone attached at the benzonitrile’s 2-position .

- Key Differences: Altered electronic effects due to nitrile’s meta vs. para positioning relative to the oxazolidinone. Crystallographic data for similar compounds (e.g., ) suggest that positional isomerism affects packing efficiency and hydrogen-bonding networks in the solid state .

4-{4-[5(S)-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one

- Structure: Incorporates a morpholinone ring and an aminomethyl group on the oxazolidinone .

- Key Differences: The morpholinone adds a second heterocycle, increasing molecular complexity and hydrogen-bonding capacity. Aminomethyl group introduces basicity (pKa ~9–10), contrasting with the target compound’s neutral nitrile.

- Applications : Patented as a precursor for industrial-scale synthesis of bioactive molecules, highlighting scalability advantages .

3-(3-Oxo-3-phenyl-1-propenyl)benzonitrile

- Structure: Arylpropenyl ketone linked to benzonitrile, lacking the oxazolidinone ring .

- Key Differences: The α,β-unsaturated ketone enables Michael addition reactions, unlike the oxazolidinone’s lactam reactivity. Higher conjugation (due to the propenyl group) may redshift UV-Vis absorption, relevant for materials science .

- Applications : Used in OLED materials (e.g., TADF derivatives in ) and as a pharmaceutical intermediate .

Data Table: Structural and Commercial Comparison

Biological Activity

3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is a compound characterized by its unique oxazolidinone structure combined with a benzonitrile moiety. This combination imparts specific biological activities that are of significant interest in medicinal chemistry and drug development. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is C₁₁H₈N₂O₂. The oxazolidinone ring is known for its ability to interact with various biological targets, while the nitrile group enhances its reactivity and binding capabilities.

The biological activity of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile primarily involves:

- Interaction with Enzymes : The oxazolidinone ring can inhibit or modify the activity of enzymes involved in various biochemical pathways.

- Receptor Modulation : The compound has been identified as a selective androgen receptor modulator (SARM), suggesting potential applications in treating conditions related to androgen deficiency or hormonal imbalances.

Biological Activity

Research indicates that 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, related oxazolidinones have demonstrated effectiveness against various bacterial strains .

Antioxidant Activity

Compounds structurally related to 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile have been evaluated for antioxidant activity. In vitro assays reveal that these compounds can scavenge free radicals effectively .

Potential Therapeutic Applications

The unique structural features of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile suggest several potential therapeutic applications:

- Hormonal Treatments : As a SARM, it may aid in muscle growth and fat metabolism, making it a candidate for treating metabolic disorders.

- Antimicrobial Agents : Its antimicrobial properties could be leveraged in developing new antibiotics.

Case Studies

- Selective Androgen Receptor Modulation :

- A study focused on the effects of similar oxazolidinone compounds on muscle growth indicated that these compounds could selectively activate androgen receptors without the side effects associated with traditional anabolic steroids.

- Antimicrobial Evaluation :

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)phenol | Structure | Antiviral and antibacterial |

| 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)aniline | Structure | Selective SARM |

| 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yloxy)-benzoic acid | Structure | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.